molecular formula C19H17F2N3O2 B2876778 4-ethoxy-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1170791-74-8

4-ethoxy-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2876778
CAS No.: 1170791-74-8
M. Wt: 357.361
InChI Key: RUNUANQVPXKQIM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1170791-74-8) is a chemical compound with a molecular formula of C 19 H 17 F 2 N 3 O 2 and a molecular weight of 357.4 . This pyrazole-3-carboxamide derivative is part of a class of heteroaromatic compounds investigated for their potential as potent and selective inhibitors of metalloproteinases, specifically the meprin α and β enzymes . The structural motif of a 1,5-diaryl pyrazole is a significant scaffold in medicinal chemistry, with research indicating that substitutions on the aryl rings can finely modulate inhibitory activity and selectivity between closely related enzyme targets . Pyrazole-carboxamide compounds have demonstrated substantial research value in kinase profiling studies. Structurally similar analogues have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, showing promise in preclinical models for oncological applications . The presence of fluorine atoms on the aromatic rings is a common strategy in drug design to enhance metabolic stability and influence binding interactions . This product is intended for research purposes to further explore these and other biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-3-26-17-11-24(15-8-5-13(20)6-9-15)23-18(17)19(25)22-14-7-4-12(2)16(21)10-14/h4-11H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNUANQVPXKQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)C)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-3-carboxamides and derivatives, focusing on substituent effects, molecular properties, and biological activities.

Substituent Analysis and Molecular Weight Comparison

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Molecular Weight (g/mol) Key References
Target compound 4-fluorophenyl N-(3-fluoro-4-methylphenyl) Ethoxy ~385.38* N/A
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]‑4‑yl}methyl)‑1H‑pyrazole‑4‑carboxamide 4-fluorophenyl N-(varied substituents) Methyl ~448.45
N-(3-fluoro-4-methylphenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide (Y502-2585) 2,4-dimethylphenoxymethyl N-(3-fluoro-4-methylphenyl) H 353.39
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide difluoromethyl N-(4-fluorobenzyl) H 277.23
1-ethyl-N~3~-{1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxo-1H-isothiazol-3-yl]-4-piperidyl}-1H-pyrazole-3-carboxamide Ethyl N-(piperidyl-isothiazolyl) H ~495.52

Notes:

  • The target compound’s 4-ethoxy group distinguishes it from most analogs, which typically have smaller substituents (e.g., H or methyl) at position 3. This ethoxy group may enhance lipophilicity and steric bulk compared to derivatives like Y502-2585 .
  • Fluorine substitutions on aromatic rings (e.g., 4-fluorophenyl) are common across analogs, likely improving metabolic stability and target binding via electronegative interactions .

Structural and Crystallographic Comparisons

  • Isostructurality: and highlight two isostructural compounds (4 and 5) with 4-fluorophenyl and chlorophenyl substituents.
  • Planarity and Conformation: Pyrazole derivatives with fluorophenyl groups often adopt planar conformations, as seen in .

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